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Introduction

Substituted piperazine moieties are ubiquitous scaffolds in modern medicinal chemistry, valued
for their ability to impart favorable pharmacokinetic properties and serve as versatile
connectors for pharmacophoric elements. tert-Butyl 3-ethylpiperazine-1-carboxylate is a key
chiral building block employed in the synthesis of complex bioactive molecules. Its Boc-
protected secondary amine allows for selective functionalization, while the ethyl group at the 3-
position can provide specific steric interactions within a biological target's binding site. This
document provides detailed application notes on the use of a closely related analog, tert-butyl
3-methylpiperazine-1-carboxylate, in the synthesis of the clinical candidate Gedatolisib (PF-
05212384), a potent dual inhibitor of phosphoinositide 3-kinase (PI13K) and the mammalian
target of rapamycin (NMTOR).

Application: Synthesis of Gedatolisib (PF-
05212384), a Dual PIBK/ImTOR Inhibitor

Gedatolisib is an investigational anti-cancer agent that targets the PI3K/mTOR signaling
pathway, which is frequently dysregulated in various human cancers, promoting cell growth,
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proliferation, and survival.[1] The incorporation of the 3-methylpiperazine moiety is a critical
feature of Gedatolisib's structure, contributing to its overall pharmacological profile.

Quantitative Data: Biological Activity of Gedatolisib

The following table summarizes the in vitro inhibitory activity of Gedatolisib against various
isoforms of PI3K and mTOR.

Target Enzyme IC50 (nM)
PI3Ka 0.4[1][2][3]
PI3KP 6.0[1][3]
PI3Ky 5.4[1][2][3]
PI3K& 8.0[1][3]
mTOR 1.6[2][3]

Experimental Protocols
Synthesis of Gedatolisib Intermediate via N-Arylation

This protocol describes the crucial N-arylation step, coupling the piperazine building block with
a pyrimidine core, a common strategy in the synthesis of kinase inhibitors.

Materials and Equipment:

(S)-tert-butyl 3-methylpiperazine-1-carboxylate

2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

Xantphos

Cesium carbonate (Cs2C0O3)

Anhydrous 1,4-dioxane
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 Inert gas (Argon or Nitrogen)

e Schlenk flask and standard laboratory glassware for inert atmosphere reactions
e Magnetic stirrer and heating plate

Procedure:

e Reaction Setup: In a glovebox or under a stream of inert gas, add (S)-tert-butyl 3-
methylpiperazine-1-carboxylate (1.0 equiv.), 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
(1.1 equiv.), Pdz(dba)s (0.02 equiv.), Xantphos (0.04 equiv.), and Cs2COs (2.5 equiv.) to an
oven-dried Schlenk flask equipped with a magnetic stir bar.

e Solvent Addition: Add anhydrous 1,4-dioxane (10 mL per mmol of the limiting reagent) to the
flask.

o Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

» Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the
reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst
and inorganic salts.

o Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous
sodium sulfate.

 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by flash column chromatography on silica gel to afford the desired N-arylated intermediate.

Boc Deprotection and Final Coupling to Yield
Gedatolisib

This protocol outlines the removal of the Boc protecting group and the subsequent coupling to
complete the synthesis of Gedatolisib.
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Materials and Equipment:

N-arylated intermediate from the previous step
Trifluoroacetic acid (TFA)

Dichloromethane (DCM)
4-amino-N-(4-morpholinophenyl)benzamide
Triphosgene

Triethylamine

Standard laboratory glassware

Procedure:

Boc Deprotection: Dissolve the N-arylated intermediate in a 1:1 mixture of TFA and DCM.
Stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc

group.

Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue
with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the
organic layer over sodium sulfate and concentrate to yield the deprotected piperazine
intermediate.

Urea Formation: In a separate flask, dissolve 4-amino-N-(4-morpholinophenyl)benzamide in
anhydrous DCM and cool to 0 °C. Add a solution of triphosgene in DCM dropwise, followed
by the dropwise addition of triethylamine. Stir the reaction at 0 °C for 1 hour to form the
isocyanate.

Final Coupling: To the isocyanate solution, add a solution of the deprotected piperazine
intermediate in DCM. Allow the reaction to warm to room temperature and stir until
completion as monitored by TLC or LC-MS.

Purification: Quench the reaction with water and extract the product with DCM. Wash the
organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product
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by flash column chromatography or recrystallization to obtain Gedatolisib.

In Vitro PIBK/ImMTOR Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds like
Gedatolisib against PI3K and mTOR kinases.

Materials and Equipment:

e Recombinant human PI3K isoforms (a, 3, y, 8) and mTOR kinase

o Gedatolisib or other test compounds

e ATP

» Kinase buffer (e.g., Tris-HCI, MgClz, DTT)

e Substrate (e.g., phosphatidylinositol for PI3K, PHAS-I/4E-BP1 for mTOR)
o ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

e Microplate reader

Procedure:

o Compound Preparation: Prepare a serial dilution of Gedatolisib in DMSO.

o Reaction Setup: In a 96-well plate, add the kinase buffer, the respective kinase, and the test
compound at various concentrations.

« Initiation of Reaction: Add a mixture of ATP and the appropriate substrate to initiate the
kinase reaction.

 Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

o Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™
Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is
inversely proportional to the kinase activity.
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» Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response
curve.

Visualizations
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Caption: Simplified PIBK/mTOR signaling pathway and the inhibitory action of Gedatolisib.
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Caption: Experimental workflow for the synthesis of Gedatolisib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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